molecular formula C21H24ClF3N4O2S B2709062 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide CAS No. 1022362-61-3

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide

Cat. No. B2709062
CAS RN: 1022362-61-3
M. Wt: 488.95
InChI Key: KSGUJXZRUUEAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to contribute to the unique biological properties of these compounds .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Pharmacological Activity

Research on similar diazepane derivatives has shown that compounds with these core structures have significant pharmacological potential. For instance, novel 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles and diazepane derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some synthesized compounds exhibited potent anti-inflammatory activity with minimal ulcerogenic effects, indicating their therapeutic potential in inflammation management without significant side effects (Hussain & Kaushik, 2015).

Anticancer Agents

Another application of related compounds is in the development of novel anticancer agents. A series of 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were designed, synthesized, and evaluated for their anti-cancer activity. Carboxamide moiety-containing derivatives showed promising activity, indicating the potential of diazepane derivatives in cancer therapy (Teimoori et al., 2011).

Negative Allosteric Modulators

Furthermore, diazepane derivatives have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), with potential applications in treating psychiatric diseases such as depression, anxiety, and obsessive-compulsive disorders. The optimization of weakly active screening hits led to the discovery of potent compounds with excellent preclinical safety profiles, highlighting the therapeutic potential of diazepane derivatives in neuropsychiatric disorders (Jaeschke et al., 2015).

Synthesis and Structural Studies

On the synthetic and structural front, research has focused on the development of methods for the synthesis of diazepane derivatives and their structural analysis. Such studies are crucial for understanding the chemical behavior of these compounds and optimizing their therapeutic efficacy. For example, synthesis strategies for 1H-1,5-benzodiazepine–1,4-dihydropyridines hybrids have been reported, showcasing the versatility of diazepane derivatives in combining pharmacophoric elements for enhanced biological activity (Torres & Rebolledo, 2016).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF3N4O2S/c1-30-17-5-4-14(10-18(17)31-2)12-27-20(32)29-7-3-6-28(8-9-29)19-16(22)11-15(13-26-19)21(23,24)25/h4-5,10-11,13H,3,6-9,12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGUJXZRUUEAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.